molecular formula C12H9ClN4 B2416549 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 40655-09-2

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B2416549
CAS No.: 40655-09-2
M. Wt: 244.68
InChI Key: GEQWBCPSXJTWRI-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine is a heterocyclic aromatic compound that contains a benzotriazole ring substituted with a 4-chlorophenyl group

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes in cellular functions . The compound may bind to the active sites of these targets, altering their conformation and function, which could result in the inhibition or activation of certain biochemical pathways .

Biochemical Pathways

Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels . These effects could include changes in cellular signaling, gene expression, enzymatic activity, and cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-chloroaniline with sodium azide and a suitable aldehyde or ketone. The reaction is often carried out under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole ring or the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2H-1,2,3-benzotriazol-5-amine
  • 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine
  • 2-(4-nitrophenyl)-2H-1,2,3-benzotriazol-5-amine

Uniqueness

2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)benzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-8-1-4-10(5-2-8)17-15-11-6-3-9(14)7-12(11)16-17/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQWBCPSXJTWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324156
Record name 2-(4-chlorophenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40655-09-2
Record name 2-(4-chlorophenyl)benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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